[4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester
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Overview
Description
[4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester: is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring, an amino-propionyl group, and a benzyl ester moiety, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester typically involves multiple steps. The process begins with the preparation of the cyclohexyl ring, followed by the introduction of the amino-propionyl group through amide bond formation. The final step involves esterification to attach the benzyl ester group. Common reagents used in these reactions include amines, carboxylic acids, and alcohols, with catalysts such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino-propionyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.
Major Products:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, it can serve as a probe to study enzyme interactions and metabolic pathways due to its unique structure.
Industry: Used in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.
Mechanism of Action
The mechanism of action of [4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
- [4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid ethyl ester
- [4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid methyl ester
Uniqueness: The benzyl ester group in [4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester provides unique steric and electronic properties, distinguishing it from similar compounds with different ester groups. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
benzyl N-[4-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-13(19)17(22)20-15-8-10-16(11-9-15)21(2)18(23)24-12-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,19H2,1-2H3,(H,20,22)/t13-,15?,16?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFKSILSHDAZLH-JEYLPNPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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